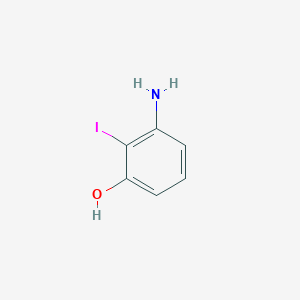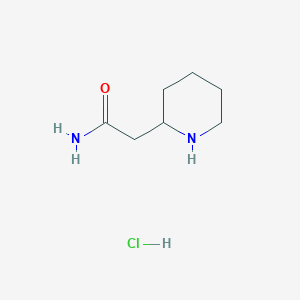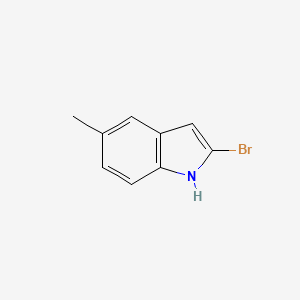
8-ブロモ-2-クロロ-7-フルオロキノリン
概要
説明
8-Bromo-2-chloro-7-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring. The molecular formula of 8-Bromo-2-chloro-7-fluoroquinoline is C9H4BrClFN, and it has a molecular weight of 260.49 g/mol .
科学的研究の応用
In chemistry, it serves as a valuable intermediate for the synthesis of more complex quinoline derivatives . In biology and medicine, quinoline derivatives, including 8-Bromo-2-chloro-7-fluoroquinoline, have shown promising antibacterial, antineoplastic, and antiviral activities . In industry, fluorinated quinolines are used as components for liquid crystals and cyanine dyes .
準備方法
The synthesis of 8-Bromo-2-chloro-7-fluoroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriately substituted anilines with three-carbon reagents . Another approach is the nucleophilic displacement of halogen atoms in polyfluorinated quinolines . Industrial production methods often utilize cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of boron reagents with halogenated quinolines under mild and functional group-tolerant conditions . These methods provide efficient and scalable routes for the synthesis of 8-Bromo-2-chloro-7-fluoroquinoline.
化学反応の分析
8-Bromo-2-chloro-7-fluoroquinoline undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and cyclization . Common reagents used in these reactions include organometallic compounds, such as boron reagents in Suzuki-Miyaura coupling . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the fluorine atom can lead to the formation of various substituted quinolines .
作用機序
The mechanism of action of 8-Bromo-2-chloro-7-fluoroquinoline involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit various enzymes, which can lead to their antibacterial, antineoplastic, and antiviral effects . The incorporation of fluorine atoms into the quinoline ring enhances the biological activity of these compounds by increasing their binding affinity to target enzymes and improving their pharmacokinetic properties . The exact molecular targets and pathways involved in the action of 8-Bromo-2-chloro-7-fluoroquinoline may vary depending on its specific application and the biological system being studied.
類似化合物との比較
8-Bromo-2-chloro-7-fluoroquinoline can be compared with other similar compounds, such as 7-chloro-8-fluoroquinoline and 2-chloro-7-fluoroquinoline-3-carbaldehyde . These compounds share the quinoline skeleton and the presence of halogen atoms, but differ in their specific substitution patterns. The unique combination of bromine, chlorine, and fluorine atoms in 8-Bromo-2-chloro-7-fluoroquinoline contributes to its distinct chemical and biological properties. For example, the presence of bromine and chlorine atoms may enhance its reactivity in nucleophilic substitution reactions, while the fluorine atom can improve its biological activity and pharmacokinetic properties .
特性
IUPAC Name |
8-bromo-2-chloro-7-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-8-6(12)3-1-5-2-4-7(11)13-9(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZJWJRSOSDWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743203 | |
| Record name | 8-Bromo-2-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152781-66-2 | |
| Record name | 8-Bromo-2-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

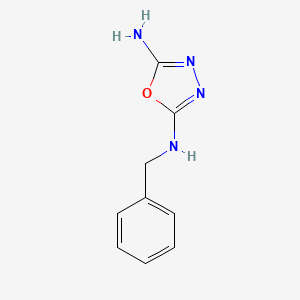

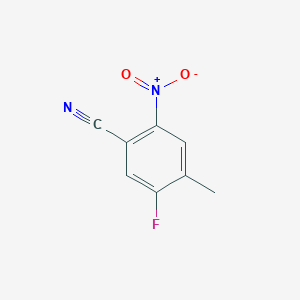

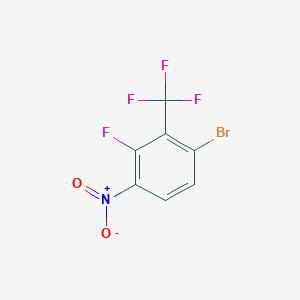
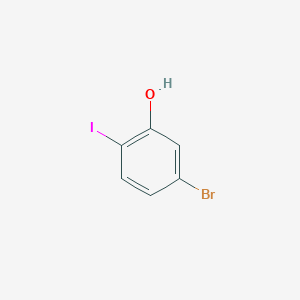
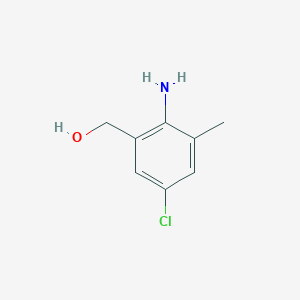
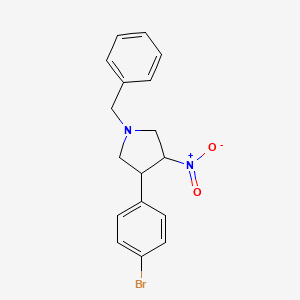
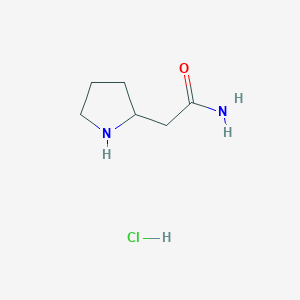
![5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B1374695.png)
